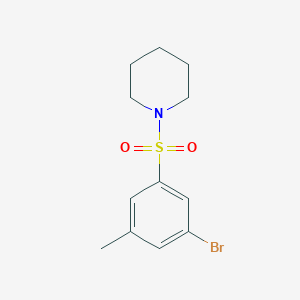

1-(3-BROMO-5-METHYLPHENYLSULFONYL)PIPERIDINE

Description

1-(3-Bromo-5-methylphenylsulfonyl)piperidine (CAS: 1020252-95-2) is a sulfonamide-containing compound with a piperidine ring. Its molecular formula is C₁₂H₁₆BrNO₂S, and it has a molecular weight of 318.23 g/mol . It is commonly used as a biochemical intermediate in pharmaceutical research and organic synthesis, available commercially in 97% purity (1g quantities) from suppliers such as US Biological Life Sciences and Shanghai Jieshi Kai Bio-Technology Co., Ltd. . The compound features a bromine atom at the 3-position and a methyl group at the 5-position of the phenyl ring, attached to a sulfonyl-piperidine moiety.

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUJPVCLBZIGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674354 | |

| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-95-2 | |

| Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenylsulfonyl)piperidine typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with piperidine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenylsulfonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-methylphenylsulfonyl)piperidine is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared below with four structurally related sulfonamide derivatives:

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl (-CF₃) group in 951884-69-8 increases electrophilicity at the sulfonyl group, making it more reactive in nucleophilic substitution reactions compared to the methyl (-Me) group in 1020252-95-2 .

- The methoxy (-OMe) group in 295360-83-7 is electron-donating, which may improve solubility in polar solvents but reduce stability under acidic conditions .

Heterocycle Comparison

- Piperidine vs. Pyrrolidine :

- The six-membered piperidine ring (as in 1020252-95-2) offers greater conformational flexibility and basicity compared to the five-membered pyrrolidine ring (1020252-96-3). This affects solubility, with piperidine derivatives generally being more lipophilic .

- Pyrrolidine-containing analogs (e.g., 1020252-96-3) are smaller, which may enhance penetration through biological membranes but reduce metabolic stability .

Biological Activity

1-(3-Bromo-5-methylphenylsulfonyl)piperidine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring with a sulfonyl group attached to a brominated phenyl moiety, which enhances its pharmacological properties. This article delves into the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 305.2 g/mol. The presence of the bromine atom and sulfonyl group contributes significantly to its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered saturated nitrogen-containing ring. |

| Bromine Substitution | Enhances lipophilicity and potential receptor binding. |

| Sulfonyl Group | Known for its ability to interact with various enzymes. |

This compound exhibits biological activity primarily through its interactions with key enzymes involved in lipid signaling pathways. Notably, it has been identified as an inhibitor of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). These enzymes play crucial roles in pain modulation and inflammation control.

- FAAH Inhibition: This enzyme is responsible for degrading endocannabinoids, which are involved in pain regulation. By inhibiting FAAH, the compound may enhance endocannabinoid levels, leading to analgesic effects.

- sEH Inhibition: This enzyme hydrolyzes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. Inhibition can lead to increased EET levels, promoting vasodilation and reducing inflammation.

Pharmacological Potential

The compound's ability to modulate pain and inflammation positions it as a candidate for developing new analgesics and anti-inflammatory drugs. Preliminary studies indicate low nanomolar inhibition potencies against both FAAH and sEH, suggesting strong therapeutic potential.

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief in models of chronic pain. The results indicated that the compound effectively reduced pain scores compared to control groups, supporting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Effects

In vitro studies using human cell lines showed that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 1-(3-Bromo-4-methylphenylsulfonyl)piperidine | Moderate FAAH inhibition | Different substitution pattern affects potency. |

| 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine | Stronger sEH inhibition | Trifluoromethyl group enhances metabolic stability. |

| 1-(3-Bromo-4-hydroxyphenylsulfonyl)piperidine | Antimicrobial properties | Hydroxy group may improve solubility and bioavailability. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.